molecular formula C19H23FN6O2 B2880444 7-ethyl-8-(4-(2-fluorobenzyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 878429-61-9

7-ethyl-8-(4-(2-fluorobenzyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2880444
CAS No.: 878429-61-9
M. Wt: 386.431
InChI Key: MFRWPDWBFOOMGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-ethyl-8-(4-(2-fluorobenzyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a high-purity chemical compound designed for research and development applications. This synthetic molecule features a complex structure based on a purine-2,6-dione core, substituted with a 7-ethyl group, a 3-methyl group, and a critical 8-position modification incorporating a piperazine ring linked to a 2-fluorobenzyl group . This specific architecture, particularly the benzyl-piperazine side chain, is often explored in medicinal chemistry for its potential to interact with various biological targets, such as neurotransmitter receptors or enzymes . Researchers may investigate this compound in vitro for its physicochemical properties or its mechanism of action within specific biochemical pathways. As a reference analog, a closely related compound with a 2-chloro-6-fluoro-benzyl group is offered in quantities ranging from 1mg to 100mg, indicating its primary use in early-stage research where small quantities are standard . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or animal use. All researchers should handle this material with appropriate laboratory safety protocols .

Properties

IUPAC Name

7-ethyl-8-[4-[(2-fluorophenyl)methyl]piperazin-1-yl]-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN6O2/c1-3-26-15-16(23(2)19(28)22-17(15)27)21-18(26)25-10-8-24(9-11-25)12-13-6-4-5-7-14(13)20/h4-7H,3,8-12H2,1-2H3,(H,22,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFRWPDWBFOOMGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(N=C1N3CCN(CC3)CC4=CC=CC=C4F)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-ethyl-8-(4-(2-fluorobenzyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a derivative of purine that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C₁₅H₁₈FN₅O₂
  • Molecular Weight : 305.34 g/mol
  • IUPAC Name : this compound

This compound features a purine core substituted with an ethyl group at the 7-position and a piperazine moiety at the 8-position, which is further substituted with a 2-fluorobenzyl group.

Antidepressant and Anxiolytic Effects

Recent studies have indicated that derivatives of purine compounds exhibit significant antidepressant and anxiolytic effects. For instance, compounds similar in structure to This compound have shown promising results in modulating serotonin receptors. Specifically, the study highlighted that fluorinated arylpiperazinyl derivatives possess major pharmacophoric features conducive to developing antidepressants and anxiolytics .

Tyrosinase Inhibition

Another significant biological activity of related compounds is their ability to inhibit tyrosinase (TYR), an enzyme involved in melanin production. Inhibitors of TYR are valuable in treating hyperpigmentation disorders. Compounds containing the piperazine moiety have been identified as effective TYR inhibitors with low micromolar IC₅₀ values, indicating strong affinity for the enzyme .

Table 1: IC₅₀ Values of Tyrosinase Inhibitors

CompoundIC₅₀ (μM)
Compound A5.6
Compound B12.3
This compound TBD

The mechanism by which these compounds exert their biological effects often involves modulation of neurotransmitter systems. For instance, This compound may act as a selective serotonin reuptake inhibitor (SSRI), enhancing serotonergic transmission which is crucial for mood regulation .

Study on Antidepressant Activity

In a preclinical model using the forced swim test (FST), derivatives similar to This compound demonstrated significant reductions in immobility time at doses of 2.5 mg/kg and 5 mg/kg. This suggests a robust antidepressant effect correlating with serotonin receptor activity .

Evaluation of Tyrosinase Inhibition

Another study evaluated various derivatives for their ability to inhibit TYR activity. The results showed that compounds with a similar piperazine structure inhibited TYR effectively at low concentrations, supporting their potential use in cosmetic applications for skin lightening .

Comparison with Similar Compounds

Key Observations :

  • Halogen Type : Chlorine (e.g., 2-chlorobenzyl in ) increases molecular weight and lipophilicity, which could enhance membrane permeability but reduce aqueous solubility .

Piperazine Modifications

Compound Name Piperazine Modification Receptor Affinity Reference
This compound 2-Fluorobenzyl Hypothesized dual 5-HT/D2 activity (by analogy)
8-[4-(2-Hydroxyethyl)-1-piperazinyl]-7-(4-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione 2-Hydroxyethyl Unreported; likely improved solubility
Compounds 5 and 12 (Paweł Żmudzki et al.) (2,3-Dichlorophenyl)piperazine Potent dual 5-HT₆/D₂ ligands (Ki < 50 nM)
7-Butyl-3-methyl-8-(4-(4-methylbenzyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione 4-Methylbenzyl N/A (Structural focus)

Key Observations :

  • Aromatic/Halogenated Groups : Dichlorophenyl-piperazine derivatives () exhibit high 5-HT₆/D₂ receptor affinity due to strong hydrophobic and halogen-bonding interactions .
  • Alkyl Chains : The 7-ethyl group in the target compound may balance metabolic stability compared to longer chains (e.g., 7-butyl in ) .

Purine Core Modifications

Compound Name Purine Core Substitution Activity Profile Reference
8-Butyl-1-methyl-7-(2-(trifluoromethyl)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione Imidazo-purine scaffold Kinase inhibition (e.g., CDK)
1,3,7-Trimethyl-8-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione 1,3,7-Trimethyl HSP90 inhibition

Key Observations :

  • Imidazo-Purine Derivatives : These compounds () demonstrate kinase inhibitory activity, suggesting that core rigidity (e.g., fused imidazole ring) enhances target selectivity .
  • Methylation Patterns : 1,3,7-Trimethylation () may stabilize the purine core against enzymatic degradation, critical for HSP90 inhibitors .

Structural and Functional Implications

Its ethyl group at the 7-position may confer metabolic stability over methyl or benzyl analogs, as seen in . However, the lack of direct biological data necessitates further in vitro profiling to confirm receptor selectivity (e.g., 5-HT₇ vs. D₂) and compare efficacy with dichlorophenyl-piperazine derivatives .

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